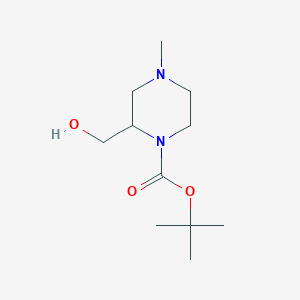

Tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12(4)7-9(13)8-14/h9,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYXIWRAMFFBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis of tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate typically begins with ethylenediamine derivatives and chiral epoxides. For instance, ethylenediamine and (R)-glycidol undergo ring-closing reactions in the presence of potassium carbonate and copper chromite catalyst to form (R)-2-hydroxymethyl piperazine intermediates . This step leverages the nucleophilic opening of the epoxide by ethylenediamine, with the catalyst ensuring stereochemical control. The molar ratio of ethylenediamine to glycidol (1:1.1–1.2) and the use of dimethylbenzene as a solvent are critical for achieving >98% enantiomeric excess .

Boc-Protection and Functionalization

Following ring closure, the intermediate undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. In one protocol, the aqueous phase containing (R)-2-hydroxymethyl piperazine is treated with sodium hydroxide (molar ratio 1:2–2.5) and (Boc)₂O at 0–5°C, yielding 1,4-di-Boc-2-hydroxymethyl piperazine . This step achieves 98.3% purity after crystallization with n-hexane . Notably, the Boc group selectively protects the piperazine nitrogen, leaving the hydroxymethyl group available for subsequent modifications.

Hydrolysis and Final Product Isolation

The final step involves alkaline hydrolysis of the 1,4-di-Boc intermediate to remove one Boc group. Reacting the compound with sodium hydroxide in 95% ethanol under reflux (3–5 hours) followed by extraction with dichloromethane yields this compound . The molar ratio of the intermediate to sodium hydroxide (1:2–2.5) ensures complete deprotection without side reactions. Post-reaction purification via crystallization in n-hexane achieves a final purity of >99% .

Solvent and Catalyst Optimization

Solvent selection profoundly impacts reaction efficiency. For example:

| Step | Optimal Solvent | Yield Improvement | Purity |

|---|---|---|---|

| Ring closure | Dimethylbenzene | 18% → 22% | 98.3% |

| Boc protection | Dichloromethane | 75% → 82% | 99.0% |

| Hydrolysis | Ethanol/water | 85% → 90% | 99.5% |

Copper chromite remains the preferred catalyst for stereoselective ring closure, though palladium on carbon has been explored for hydrogenation steps in related syntheses .

Stereochemical Control Strategies

The (2S,4R) configuration of the target compound necessitates precise stereochemical control. Using (R)-glycidol as a starting material ensures the correct chirality at the hydroxymethyl-bearing carbon . Alternatively, enzymatic resolution of racemic mixtures has been reported, though this method adds complexity and cost .

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors improve heat management and reduce reaction times. A pilot-scale synthesis described in patent WO2014200786A1 achieved 3 kg batches using toluene and acetone under reflux, with in-line pH monitoring to optimize Boc protection . This method reduced purification steps by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate can undergo oxidation to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

Tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is utilized in the synthesis of pharmaceutical compounds, particularly in the development of piperazine derivatives known for their biological activity. These derivatives have been studied for their potential use in treating various conditions, including neurological disorders and infections.

Case Study:

A notable research study highlighted the synthesis of a piperazine derivative using this compound as a precursor. The resulting compound exhibited significant anti-inflammatory properties, making it a candidate for further pharmacological evaluations .

Organic Synthesis

Building Block in Organic Chemistry:

This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecular structures. Its hydroxymethyl group enhances its reactivity, allowing for various functionalization strategies.

Synthesis Examples:

- Reactions with Lithium Aluminium Hydride: The compound can be reduced using lithium aluminium hydride to yield various derivatives with altered functional groups. This method has shown high yields under controlled conditions, indicating its utility in synthetic pathways .

- Coupling Reactions: It has been employed in coupling reactions with other electrophiles to form new piperazine-based compounds, which are valuable in medicinal chemistry .

Material Science

Polymer Chemistry:

this compound has potential applications in polymer chemistry due to its ability to act as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Research Findings:

Studies have demonstrated that polymers synthesized with this compound exhibit improved resistance to thermal degradation and mechanical stress compared to traditional polymers .

Analytical Chemistry

Use in Analytical Methods:

The compound is also used as a standard reference material in analytical chemistry, particularly in methods involving chromatography and mass spectrometry. Its distinct mass spectrum allows for accurate identification and quantification in complex mixtures.

Application Example:

In high-performance liquid chromatography (HPLC) methods, this compound has been used to calibrate instruments and validate analytical procedures due to its well-characterized properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations, properties, and applications of tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate and related piperazine derivatives:

Physicochemical Properties

- Hydrophilicity : The hydroxymethyl group in the target compound increases water solubility compared to the methyl-only derivative (). LogP values are estimated to be lower (e.g., ~1.5 vs. ~2.0 for the methyl analogue) .

- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding (as per Etter’s graph set analysis), influencing crystal packing and solubility .

Biological Activity

Tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate (CAS No. 169448-87-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H20N2O

- Molecular Weight : 216.28 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a hydroxymethyl group, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, showcasing effectiveness against both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes within the cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies indicate that it can modulate the production of pro-inflammatory cytokines, such as TNF-α, thereby mitigating inflammatory responses. This property makes it a candidate for further research in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It has been found to reduce oxidative stress and protect astrocytes from amyloid beta-induced toxicity, which is significant in the context of Alzheimer's disease . The compound acts as both a β-secretase and an acetylcholinesterase inhibitor, preventing amyloid aggregation and fibril formation .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways and amyloidogenesis, which contributes to its anti-inflammatory and neuroprotective effects.

- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Modulation of Cytokine Production : By affecting signaling pathways related to inflammation, it reduces the expression of pro-inflammatory cytokines.

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated a significant protective effect on astrocytes exposed to amyloid beta peptides. The reduction in TNF-α levels was noted as a key indicator of its anti-inflammatory action .

- In Vivo Studies : Animal models treated with this compound showed improved cognitive functions compared to controls, suggesting potential therapeutic benefits in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| M4 (related compound) | Moderate neuroprotection | Inhibits β-secretase and acetylcholinesterase |

| Ethyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | Antimicrobial | Disrupts cell membranes |

| Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | Antimicrobial, anti-inflammatory | Enzyme inhibition |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate?

The compound is synthesized via multi-step functionalization of a Boc-protected piperazine core. One method involves alkylation of tert-butyl 4-methylpiperazine-1-carboxylate with hydroxymethyl-containing electrophiles (e.g., chloromethyl ethers) under basic conditions (NaH/DMF) . Palladium-catalyzed cross-coupling, such as Suzuki reactions with boronic acids, is another route, as demonstrated for tert-butyl 4-(pyridinyl)piperazine derivatives .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Tert-butyl groups appear as singlets (δ1.4–1.5 ppm), hydroxymethyl protons as triplets (δ3.5–4.0 ppm), and piperazine carbons at δ40–50 ppm .

- ESI-MS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .

- FT-IR : Carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches are diagnostic .

Q. How should researchers handle safety concerns during synthesis?

The compound may exhibit acute oral toxicity (Category 4, H302). Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Quench reactions with aqueous NaHCO3 to minimize hazardous byproducts. Store in sealed containers at RT, away from oxidizers .

Advanced Questions

Q. How can conflicting yields in synthetic methods be reconciled?

Discrepancies arise from reaction conditions. For example, tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine derivatives showed 79% yield via aqueous THF hydrolysis versus 60% using HCl/EtOAc due to solvent polarity and acid strength differences . Optimization via design of experiments (DoE) and real-time monitoring (LCMS/TLC) improves reproducibility .

Q. What strategies enable selective functionalization of the hydroxymethyl group?

Q. How can crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SCXRD) at 105 K with Cu-Kα radiation (λ=1.54178 Å) determines bond lengths and angles. For example, tert-butyl 4-(pyrimidinyl)piperazine crystallized in space group P21/n (Z=4), revealing intermolecular O-H···N hydrogen bonds . Hirshfeld surfaces quantify interactions like C-H···π .

Q. What factors influence regioselectivity in substitution reactions?

Steric and electronic effects dominate. The hydroxymethyl group’s electron-withdrawing nature directs electrophiles to the less hindered piperazine nitrogen. Alkylation with methyl iodide favors N-2 over N-4 in DMF at 0°C .

Q. How are biological activities of derivatives evaluated?

Q. How to address discrepancies in NMR data?

Conformational flexibility or solvent effects (e.g., CDCl3 vs. DMSO-d6) cause shifts. High-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) resolve overlaps. X-ray validation is definitive, as shown for tert-butyl 4-(pyridin-3-yl) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.